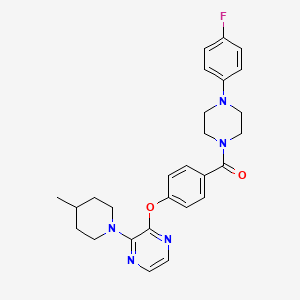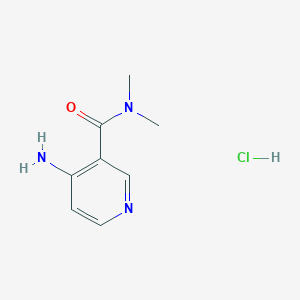
2-(furan-2-yl)-N-(2-morpholinoethyl)-4-tosyloxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(furan-2-yl)-N-(2-morpholinoethyl)-4-tosyloxazol-5-amine, also known as FMOX, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry. This compound has been shown to exhibit potent biological activity against a variety of diseases, making it a promising candidate for drug development. In
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds synthesized from furan derivatives, including those incorporating morpholine moieties, have been studied for their antimicrobial activities. For instance, a study reported the design, synthesis, and antimicrobial activities of azole derivatives, starting from furan-2-carbohydrazide, which led to the creation of compounds displaying activity against tested microorganisms (Başoğlu et al., 2013). This highlights the potential of furan and morpholine derivatives as scaffolds for developing antimicrobial agents.
Molecular Docking and Antibacterial Activity
Another research direction involves the synthesis of novel chemical entities, such as pyrazole derivatives, from furan-containing compounds and evaluating their antibacterial activity through molecular docking studies. A study synthesized a novel series of compounds from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one and assessed their activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition. Molecular docking provided insights into the binding interactions of these compounds with bacterial proteins, suggesting a mechanism for their antibacterial efficacy (Khumar et al., 2018).
Synthesis and Chemical Reactivity
Research on furan and its derivatives, including the synthesis and reactions of compounds with morpholine groups, has broadened our understanding of their chemical reactivity. For example, the synthesis and reactions of 2-chloronaphtho[2,3-b]furan-4,9-dione with amines, including morpholine, demonstrated the high reactivity of the furan ring towards nucleophilic substitution, yielding various biologically active compounds (Koyanagi et al., 1998).
Electrophilic Substitution Reactions
The electrophilic substitution reactions of furan-containing compounds have been explored to synthesize materials with potential applications in organic synthesis and drug development. For instance, the synthesis of 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole and its subsequent electrophilic substitution reactions, such as nitration and bromination, showcases the versatility of furan derivatives in organic synthesis (Aleksandrov et al., 2017).
Propiedades
IUPAC Name |
2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-15-4-6-16(7-5-15)29(24,25)20-19(21-8-9-23-10-13-26-14-11-23)28-18(22-20)17-3-2-12-27-17/h2-7,12,21H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNRRSFRAHFELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



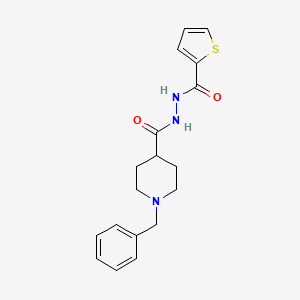
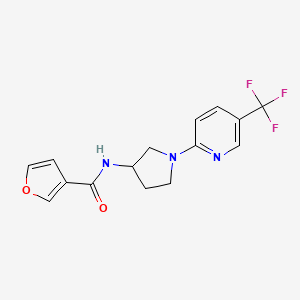
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2753976.png)

![1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2753978.png)
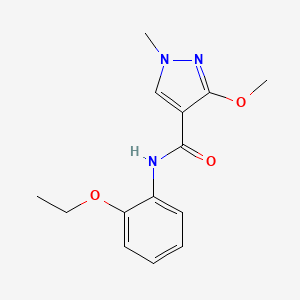

![2-(2-Methylpropyl)-7-(1-prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-3-one](/img/structure/B2753982.png)
![3,5-dichloro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2753984.png)
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2753987.png)
